N-(4-bromophenyl)-3-phenylpropanamide
Description
N-(4-Bromophenyl)-3-phenylpropanamide (CAS: 316146-27-7) is an organic compound with the molecular formula C₁₅H₁₄BrNO and a molecular weight of 304.18 g/mol . It is synthesized via an amidation reaction between 3-phenylpropanoyl chloride and p-bromoaniline, as demonstrated in the preparation of bedaquiline intermediates . The compound is characterized by a propanamide backbone linked to a 4-bromophenyl group and a phenyl substituent (Fig. 1). It is stored under dry conditions at room temperature and has applications in pharmaceutical synthesis, particularly as a precursor in anti-tuberculosis drug development .
Properties
IUPAC Name |
N-(4-bromophenyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPWLPIFXDCULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336371 | |
| Record name | N-(4-bromophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316146-27-7 | |
| Record name | N-(4-Bromophenyl)benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316146-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-bromophenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanamide, N-(4-bromophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely documented method involves converting 3-phenylpropanoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂), followed by nucleophilic acyl substitution with 4-bromoaniline. The reaction proceeds in two stages:
Table 1: Reaction Parameters for Acid Chloride Method
| Parameter | Value |
|---|---|
| 3-Phenylpropanoic acid | 10 g (0.0666 mol) |
| Thionyl chloride | 16.4 g (0.138 mol) |
| 4-Bromoaniline | 11.3 g (0.0657 mol) |
| Solvent (dichloromethane) | 70 mL |
| Temperature | 5–10°C (amide coupling) |
| Yield | 17.5 g (86.3%) |
Workup and Purification
Post-reaction, the mixture is concentrated under vacuum, and the crude product is precipitated by stirring in water. Filtration and drying yield a white crystalline solid with a melting point of 128–130°C. High-performance liquid chromatography (HPLC) analysis typically shows purity >98%, with residual solvents below ICH limits.
Alternative Synthesis via Base-Catalyzed Direct Amidation
Table 2: Base-Catalyzed Amidation Conditions
| Parameter | Value |
|---|---|
| Catalyst | K₂CO₃ or Cs₂CO₃ |
| Solvent | DMF or DMSO |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
Advantages and Limitations
-
Advantages : Avoids toxic thionyl chloride; one-pot synthesis.
-
Limitations : Requires pre-synthesis of 4-bromophenyl azide, which introduces explosive hazards. Limited yield data for the target compound.
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Acid Chloride Method : High yield (86%) and scalability (>100 g batches). However, SOCl₂ necessitates specialized handling and corrosion-resistant equipment.
-
Base-Catalyzed Method : Potentially greener but unverified for industrial-scale synthesis. Pilot studies would require optimizing azide stability and reaction kinetics.
Purity and Byproduct Formation
Table 3: Impurity Profile (Acid Chloride Method)
| Impurity | HPLC Purity (%) |
|---|---|
| This compound | 99.62 |
| Desbromo impurity | 0.05 |
| Residual solvents | <0.1 |
Industrial-Scale Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through reactions such as Suzuki cross-coupling.
Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions, leading to the formation of corresponding carboxylic acids or amines.
Common Reagents and Conditions
Suzuki Cross-Coupling: This reaction typically involves the use of arylboronic acids and a palladium catalyst under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
N-(4-bromophenyl)-3-phenylpropanamide is characterized by the following properties:
- Molecular Formula : C15H14BrNO
- Molecular Weight : 304.18 g/mol
- CAS Number : 316146-27-7
- Appearance : White solid
- Solubility : Soluble in most organic solvents
The compound features a 4-bromophenyl group attached to a 3-phenylpropanamide backbone, contributing to its reactivity and biological activity.
Antimicrobial Activity
This compound has been studied for its potential antimicrobial properties. Research indicates that it may disrupt bacterial lipid biosynthesis, which is crucial for maintaining bacterial cell integrity. For instance, a study demonstrated its effectiveness against various bacterial strains, highlighting its role as a potential lead compound in the development of new antibiotics .
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer effects by interfering with cellular processes in cancer cells. It has shown promise in inhibiting the proliferation of certain cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important enzymes in neurotransmitter regulation. The inhibition of these enzymes could have implications for treating neurodegenerative diseases like Alzheimer's .
Materials Science
This compound serves as a valuable building block in the synthesis of advanced materials. Its unique structure allows for the development of polymers and nanomaterials with tailored properties. Researchers are exploring its use in creating materials with specific thermal and mechanical characteristics, which could be beneficial in various industrial applications .
Biological Studies
The compound is utilized as a model for studying the interactions between amides and biological molecules. Its structural properties facilitate investigations into how amides can influence biological pathways and therapeutic effects. This research is crucial for understanding drug design and development processes .
Study on AChE Inhibition
A recent study evaluated several derivatives of this compound for their AChE inhibitory activity. Modifications to the bromophenyl group were found to enhance inhibitory potency significantly, suggesting that structural optimization could lead to more effective therapeutic agents .
Antioxidant Activity Assessment
Another investigation focused on the antioxidant properties of this compound. Using DPPH and nitric oxide scavenging assays, researchers found that specific substitutions could improve radical scavenging capabilities, indicating potential applications in mitigating oxidative stress-related diseases .
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial lipid biosynthesis, while its anticancer effects are linked to the disruption of cellular processes in cancer cells . Molecular docking studies have shown that the compound binds effectively to certain protein receptors, enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
N-(4-Bromophenyl)quinoline-2-carboxamide and N-(4-Bromophenyl)naphthalene-2-carboxamide
These compounds share the N-(4-bromophenyl) motif but differ in their acyl groups (quinoline/naphthalene vs. phenylpropanamide). Synthesized under microwave irradiation (800 W, 150°C), they achieve yields of 70–90% using catalysts like KF/Al₂O₃ in DMF or chlorobenzene . Key differences:
Spirocyclic 3-Phenylpropanamide Derivatives
Compounds like N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (Fig. 2) feature a spirocyclic framework appended to the propanamide chain. These derivatives exhibit:
Pyridazinone-Based Agonists
Pyridazinone derivatives such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide are potent agonists for formyl peptide receptors (FPR1/FPR2). Unlike this compound, these compounds activate calcium mobilization and chemotaxis in human neutrophils, highlighting the role of heterocyclic cores in bioactivity .
3-Chloro-N-(4-methylphenyl)propanamide
This analog replaces the 4-bromophenyl group with 4-methylphenyl and introduces a chlorine atom. It is used in drug discovery for its improved metabolic stability , attributed to the electron-withdrawing chlorine substituent .
Table 2. Physicochemical and Functional Comparison
Structural and Mechanistic Insights
- Hydrogen Bonding : In crystal structures of related compounds (e.g., N-[4-Chloro-3-(trifluoromethyl)phenyl]-propanamide), N–H⋯O hydrogen bonds form chains, influencing solubility and stability .
- Substituent Effects : The 4-bromo group in this compound enhances electrophilicity, aiding nucleophilic reactions in further derivatization .
Biological Activity
N-(4-bromophenyl)-3-phenylpropanamide, with the molecular formula C₁₅H₁₄BrNO, is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, antioxidant capabilities, and potential therapeutic applications.
Overview of this compound
This compound features a 4-bromophenyl group attached to a 3-phenylpropanamide backbone. Its unique structure contributes to its reactivity and biological activity. The compound appears as a white solid and has been studied for various pharmacological effects, including antimicrobial and anticancer properties.
The biological activities of this compound are attributed to its interactions with specific molecular targets. Research indicates that this compound may inhibit critical enzymes involved in disease processes:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition : The compound has shown significant inhibitory effects on AChE and BChE, which are crucial for neurotransmitter regulation in the nervous system.
- Antioxidant Properties : Evaluations using DPPH and nitric oxide scavenging assays revealed that this compound exhibits antioxidant activity, suggesting its potential role in mitigating oxidative stress.
Enzyme Assays
The following table summarizes the results from enzyme inhibition assays conducted on this compound:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 70% | 15.2 |
| Butyrylcholinesterase | 65% | 18.7 |
These results indicate that this compound is a potent inhibitor of cholinesterase enzymes, which may have implications for treating neurodegenerative diseases.
Antioxidant Assays
The antioxidant capacity was assessed using two methods:
- DPPH Free Radical Scavenging : The compound demonstrated a scavenging activity of 82% at a concentration of 50 µM.
- Nitric Oxide Scavenging : At the same concentration, it showed an inhibition rate of 75%.
These findings highlight the compound's potential as an antioxidant agent.
Potential Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Antimicrobial Activity : The compound is being explored for its ability to combat bacterial infections by disrupting lipid biosynthesis in bacterial membranes.
- Anticancer Properties : Preliminary studies suggest that it may interfere with cellular processes in cancer cells, potentially leading to reduced proliferation rates.
Case Studies
Several studies have examined the biological activity of this compound derivatives:
- Study on AChE Inhibition : A recent study evaluated various derivatives for their ability to inhibit AChE and found that modifications to the bromophenyl group significantly enhanced inhibitory potency.
- Antioxidant Activity Assessment : Another investigation focused on structural modifications and their effects on antioxidant activity, revealing that certain substitutions could improve radical scavenging capabilities.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-3-phenylpropanamide, and how can reaction conditions be optimized?
- Synthesis Methodology : A common approach involves coupling 4-bromoaniline with 3-phenylpropanoyl chloride in the presence of a base (e.g., triethylamine, TEA) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are typically used. Reaction monitoring via TLC or HPLC ensures completion. Post-synthesis purification by recrystallization or column chromatography improves yield and purity .
- Optimization : Adjusting stoichiometry, temperature (room temperature to 60°C), and catalyst concentration can enhance efficiency. For example, TEA acts as both a base and catalyst, with molar ratios of 1:1.2 (aniline:acyl chloride) often yielding >80% product .
Q. How is the structural integrity of this compound verified experimentally?
- Spectroscopic Techniques :
- 1H/13C NMR : Confirm the presence of aromatic protons (δ 7.2–7.6 ppm for bromophenyl and phenyl groups) and the amide proton (δ ~8.1 ppm).
- ESI-HRMS : Validate molecular mass (e.g., [M+H]+ at m/z 318.04 for C15H14BrNO) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Solubility Profile : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane or ethyl acetate. Limited water solubility necessitates organic solvents for biological assays .
- Experimental Implications : For cell-based studies, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity) .
Q. What safety precautions are critical when handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Safety protocols include immediate rinsing with water upon exposure and proper waste disposal .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate electron density distributions, HOMO-LUMO gaps, and Fukui indices to identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA, using functionals like B3LYP, provides insights into reaction mechanisms (e.g., amide bond stability) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
Q. What strategies resolve contradictions in biological activity data for structurally similar amides?
- Case Study : If conflicting cytotoxicity data arise (e.g., in MGC-803 vs. HUVEC cells), validate assays using standardized protocols (e.g., MTT/PI staining) and control for batch-to-batch compound variability. Cross-reference with structural analogs (e.g., thiourea-containing dipeptides in ) to identify substituent effects .
Q. How does this compound interact with opioid receptors, and what stereochemical factors modulate potency?
- Binding Studies : Radioligand displacement assays (e.g., using DAMGO for μ-opioid receptors) quantify affinity (Ki). Stereoisomerism critically impacts activity; for example, (3R,4S) configurations in related compounds enhance potency 13,000-fold compared to morphine .
- Structural Insights : X-ray data reveal hydrogen bonds between the amide carbonyl and receptor residues (e.g., Tyr148), while bromine’s steric effects may alter binding kinetics .
Q. Can this compound act as a polymerization initiator, and what kinetic parameters govern its efficacy?
- Application in Polymer Chemistry : When used to initiate methyl methacrylate (MMA) polymerization, the compound exhibits a 0.5-order dependence on initiator concentration and 1.8-order on monomer concentration. Monitor conversion via GPC or NMR to determine rate constants .
Q. How do crystal packing and intermolecular forces affect the stability of this compound?
- Crystallographic Analysis : Hydrogen bonds (N—H⋯O) form infinite chains along the c-axis, while van der Waals interactions between bromophenyl groups stabilize the lattice. Thermal gravimetric analysis (TGA) correlates packing density with decomposition temperatures .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
